4,6-Dichloro-1-(methylamino)-2,3-dihydro-1H-inden-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-1-(methylamino)-2,3-dihydro-1H-inden-2-OL is a chemical compound that belongs to the class of indenol derivatives It is characterized by the presence of two chlorine atoms at positions 4 and 6, a methylamino group at position 1, and a hydroxyl group at position 2 on the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1-(methylamino)-2,3-dihydro-1H-inden-2-OL typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene ring system.
Chlorination: The indene ring is chlorinated at positions 4 and 6 using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated indene is then reacted with methylamine to introduce the methylamino group at position 1.
Hydroxylation: Finally, the compound is hydroxylated at position 2 using a hydroxylating agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1-(methylamino)-2,3-dihydro-1H-inden-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups (e.g., alkyl, aryl) using nucleophilic substitution reactions with reagents like sodium alkoxides or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium alkoxides in an alcohol solvent.
Major Products
Oxidation: Formation of 4,6-dichloro-1-(methylamino)-2,3-dihydro-1H-inden-2-one.
Reduction: Formation of 4,6-dichloro-1-(methylamino)-2,3-dihydro-1H-indene.
Substitution: Formation of various substituted indenol derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dichloro-1-(methylamino)-2,3-dihydro-1H-inden-2-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1-(methylamino)-2,3-dihydro-1H-inden-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways Involved: It may affect cellular pathways related to cell growth, apoptosis, or signal transduction, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
4,6-Dichloro-1-(methylamino)-2,3-dihydro-1H-inden-2-OL can be compared with other similar compounds, such as:
4,6-Dichloro-1-(methylamino)-2,3-dihydro-1H-inden-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
4,6-Dichloro-1-(methylamino)-2,3-dihydro-1H-indene: Lacks the hydroxyl group, making it less polar.
4,6-Dichloro-1-(amino)-2,3-dihydro-1H-inden-2-OL: Contains an amino group instead of a methylamino group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11Cl2NO |
---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
4,6-dichloro-1-(methylamino)-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C10H11Cl2NO/c1-13-10-7-2-5(11)3-8(12)6(7)4-9(10)14/h2-3,9-10,13-14H,4H2,1H3 |
InChI Key |
ZBQMTJZQSAUXMK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1C(CC2=C1C=C(C=C2Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.